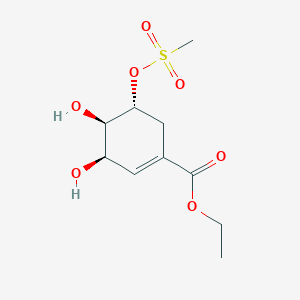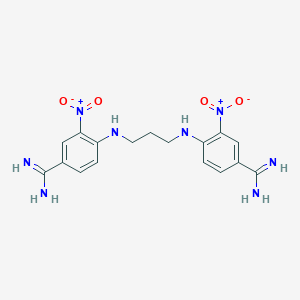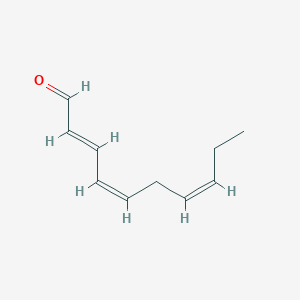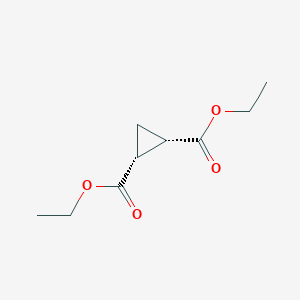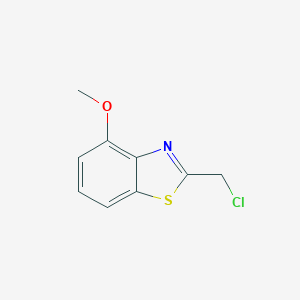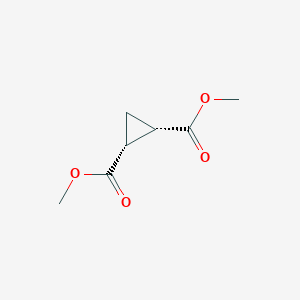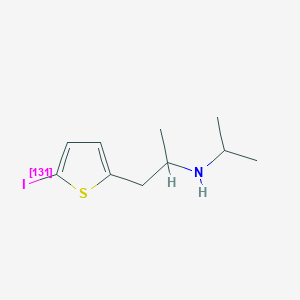
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene, also known as I-123-IPIT, is a radioligand that is used in neuroscience research. It is a type of molecule that binds to specific receptors in the brain, allowing researchers to study the function of those receptors. In
Wirkmechanismus
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and VMAT2 receptors in the brain. By binding to these receptors, it allows researchers to study the function of these receptors and their role in dopamine regulation. Specifically, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and is transported into dopamine neurons, where it is sequestered in vesicles by VMAT2. This allows researchers to study the function of these receptors in vivo.
Biochemische Und Physiologische Effekte
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene has no known biochemical or physiological effects on its own. However, it is used in conjunction with other compounds to study the function of dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is its specificity for the DAT and VMAT2 receptors. This allows researchers to study these receptors in vivo with a high degree of accuracy. However, there are also limitations to its use. For example, it has a short half-life of approximately 13 hours, which limits the time window for experimentation. Additionally, it is difficult to produce in large quantities, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene. One area of interest is the study of the role of dopamine in addiction and substance abuse. Another area of interest is the development of new radioligands that can be used to study other receptors in the brain. Additionally, there is ongoing research into the use of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene in the diagnosis and treatment of neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is a radioligand that is used in neuroscience research to study the function of dopamine receptors in the brain. Its specificity for the DAT and VMAT2 receptors makes it a valuable tool for studying dopamine regulation. While there are limitations to its use, ongoing research is exploring new applications for this compound in the diagnosis and treatment of neurological disorders.
Synthesemethoden
The synthesis of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene involves several steps. The first step is the synthesis of 2-(2-aminopropyl)-5-iodothiophene. This is achieved by reacting 2,5-dibromothiophene with ethylenediamine in the presence of a palladium catalyst. The resulting product is then treated with iodine to form 2-(2-iodopropyl)-5-iodothiophene. The final step involves reacting N-isopropyl-2-aminopropanol with the 2-(2-iodopropyl)-5-iodothiophene to form N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is primarily used in neuroscience research to study the function of certain receptors in the brain. Specifically, it is used to study the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). These receptors are involved in the regulation of dopamine levels in the brain, which is important for a variety of functions, including movement, reward, and motivation.
Eigenschaften
CAS-Nummer |
137945-40-5 |
|---|---|
Produktname |
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Molekularformel |
C10H16INS |
Molekulargewicht |
313.21 g/mol |
IUPAC-Name |
1-(5-(131I)iodanylthiophen-2-yl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C10H16INS/c1-7(2)12-8(3)6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3/i11+4 |
InChI-Schlüssel |
UXCJAYXBMCWBPN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)NC(C)CC1=CC=C(S1)[131I] |
SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
Kanonische SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
Synonyme |
N-IAPIT N-isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
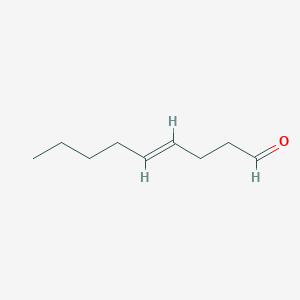

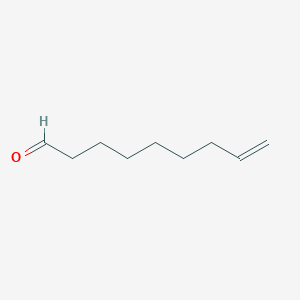
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
